4-(3-Fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(3-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 3-fluoroaniline with a suitable pyrimidine precursor. One common method is the cyclization of 3-fluoroaniline with formamidine acetate under acidic conditions to form the desired pyrimidine derivative . The reaction is usually carried out in the presence of a catalyst such as copper or iron salts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pyrimidin-2-amine
- 4-(2-Fluorophenyl)pyrimidin-2-amine
- 4-(3-Chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Fluorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards molecular targets compared to its analogs .
Properties
IUPAC Name |
4-(3-fluorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEUTQRWNFQNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345484 | |
Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85979-48-2 | |
Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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